![molecular formula C7H6INO B1507341 4-Amino-2-iodobenzaldehyde CAS No. 861528-72-5](/img/structure/B1507341.png)
4-Amino-2-iodobenzaldehyde
Description
4-Amino-2-iodobenzaldehyde is a chemical compound with the molecular formula C7H6INO . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of compounds related to 4-Amino-2-iodobenzaldehyde has been reported in the literature. For instance, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .Molecular Structure Analysis
The molecular structure of 4-Amino-2-iodobenzaldehyde can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 247.03 . Further structural analysis can be performed using techniques such as infrared spectra, NMR, elemental analysis, and mass spectrometry .Chemical Reactions Analysis
4-Amino-2-iodobenzaldehyde can participate in various chemical reactions. For example, it can be involved in the synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide . More detailed information about its reactivity can be found in specific scientific literature.Physical And Chemical Properties Analysis
4-Amino-2-iodobenzaldehyde is a chemical compound with specific physical and chemical properties. It has a molecular weight of 247.03 . More detailed information about its physical and chemical properties can be found in chemical databases and scientific literature .properties
IUPAC Name |
4-amino-2-iodobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCCXEXBSOGFNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733779 | |
Record name | 4-Amino-2-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-iodobenzaldehyde | |
CAS RN |
861528-72-5 | |
Record name | 4-Amino-2-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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